REACTION_CXSMILES
|
[CH2:1]([C:5]1[NH:6][C:7](=O)[C:8](=[CH:10]N(C)C)[N:9]=1)[CH2:2][CH2:3][CH3:4].O=P(Cl)(Cl)[Cl:17].[OH-:20].[Na+]>O>[CH2:1]([C:5]1[NH:6][C:7]([Cl:17])=[C:8]([CH:10]=[O:20])[N:9]=1)[CH2:2][CH2:3][CH3:4] |f:2.3|
|
Name
|
2-butyl-4-dimethylaminomethylene-2-imidazolin-5-one
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(CCC)C=1NC(C(N1)=CN(C)C)=O
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Then, 1.76 g of POCl3 was distilled off on the Rotavapor
|
Type
|
ADDITION
|
Details
|
the residue was treated with 6 ml of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The mixture thus obtained
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was dried in a high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C=1NC(=C(N1)C=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.89 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |